

The Integral Role of ARM1/ADRM1 (Rpn13) in Proteasome Function: A Technical Guide

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Compound of Interest

Compound Name: ARM1

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Abstract

This technical guide provides a comprehensive overview of the role of Adhesion Regulating Molecule 1 (**ARM1**), also known as ADRM1 or Rpn13, in the intricate workings of the 26S proteasome. As a key ubiquitin receptor within the 19S regulatory particle, **ARM1** is pivotal in the recognition of polyubiquitinated substrates destined for degradation. This document elucidates the molecular interactions of **ARM1**, particularly with the deubiquitinating enzyme UCH37 and the proteasomal subunit Rpn2, and explores its impact on proteasome activity and substrate processing. Furthermore, we delve into the involvement of **ARM1** in critical cellular signaling pathways, including the NF-κB and p53 pathways, highlighting its significance as a potential therapeutic target in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this crucial proteasomal component.

Introduction to ARM1/ADRM1 (Rpn13)

ARM1 (Adhesion Regulating Molecule 1), officially known as ADRM1 and synonymous with the proteasome subunit Rpn13, is a non-ATPase subunit of the 19S regulatory particle of the 26S proteasome. Initially identified for its role in cell adhesion, it is now primarily recognized as a critical ubiquitin receptor within the ubiquitin-proteasome system (UPS). The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, regulating a vast

array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.

ARM1 is a 42 kDa protein composed of 407 amino acids. It is characterized by an N-terminal Pru (Pleckstrin-like receptor for ubiquitin) domain, which is responsible for binding ubiquitin, and a C-terminal region that interacts with the deubiquitinating enzyme (DUB) UCH37 (Ubiquitin C-terminal Hydrolase 37). This dual functionality positions **ARM1** as a central player in the intricate dance of substrate recognition, deubiquitination, and subsequent degradation by the proteasome.

Molecular Interactions and Functional Significance

The function of **ARM1** is intrinsically linked to its interactions with ubiquitin, other proteasome subunits, and associated enzymes. These interactions are crucial for the proper functioning of the proteasome.

Interaction with Ubiquitin

The primary role of **ARM1** is to act as a receptor for polyubiquitin chains, which serve as a degradation signal on substrate proteins. The N-terminal Pru domain of **ARM1** specifically recognizes and binds to these chains.

Quantitative Data on **ARM1**-Ubiquitin Interaction:

Interacting Molecules	Binding Affinity (Kd)	Experimental Method	Reference
hRpn13 (Pru domain) and K48-linked diubiquitin	~90 nM	Nuclear Magnetic Resonance (NMR)	
hRpn13 (Pru domain) and monoubiquitin	Weaker than diubiquitin	Nuclear Magnetic Resonance (NMR)	

Interaction with UCH37

ARM1 plays a crucial role in recruiting and activating the deubiquitinating enzyme UCH37 at the proteasome. The C-terminal region of **ARM1** binds directly to UCH37, enhancing its

isopeptidase activity. This is essential for trimming ubiquitin chains on substrates prior to their degradation, which is thought to facilitate their entry into the 20S catalytic core.

Kinetic Data on UCH37 Activation by **ARM1**:

Enzyme Complex	Turnover Number (kcat)	Significance	Reference
UCH37•RPN13 complex	16–19 min ⁻¹	Demonstrates significant enhancement of UCH37's debranching activity upon binding to RPN13.	

Interaction with Rpn2

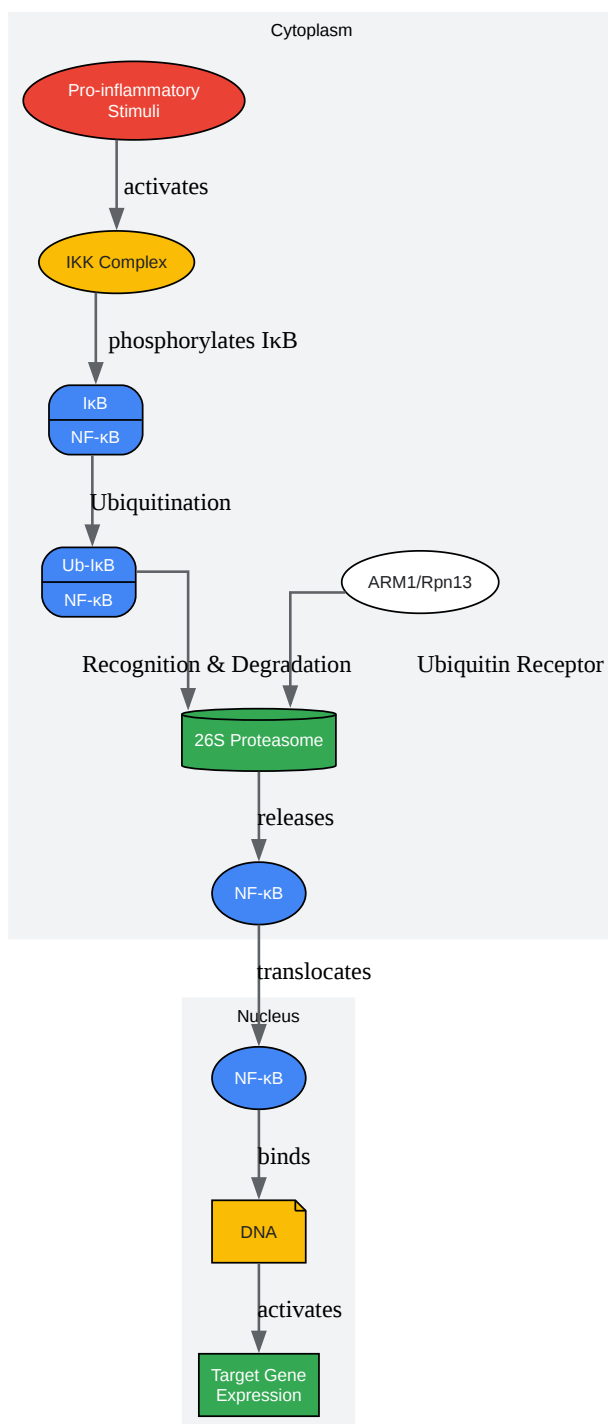
ARM1 docks onto the 19S regulatory particle through its interaction with Rpn2, a large scaffolding subunit. This interaction is mediated by the N-terminal region of **ARM1**.

Role in Cellular Signaling Pathways

ARM1's position at the crossroads of protein degradation implicates it in the regulation of key signaling pathways, primarily through its influence on the stability of critical signaling proteins.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory and immune responses. Its activity is tightly controlled by the proteasomal degradation of its inhibitor, IκB. Emerging evidence suggests that **ARM1** may sustain the activation of NF-κB signaling, potentially by influencing the processing of ubiquitinated IκB.



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Figure 1: ARM1 in the NF-κ

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